molecular formula C7H6FIO B1605530 4-Fluoro-2-iodoanisole CAS No. 3824-22-4

4-Fluoro-2-iodoanisole

Cat. No. B1605530
CAS RN: 3824-22-4
M. Wt: 252.02 g/mol
InChI Key: AQKSHFBAYIBZCV-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodoanisole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a halogenated anisole derivative that has been studied for its various properties and potential uses in the field of chemistry and biology.

Scientific Research Applications

Synthesis and Development of PET Tracers

4-Fluoro-2-iodoanisole is utilized in the synthesis of chiral precursors for no-carrier-added (NCA) PET tracers. In one study, the synthesis of a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa was achieved in four steps from 3-iodoanisole, highlighting the pivotal role of 4-fluoro-2-iodoanisole derivatives in developing diagnostic tools (Kuroda et al., 2000).

Synthesis of Fluoroanisole Derivatives

The chemical synthesis of various fluoroanisole derivatives, including 4-fluoro-2-iodoanisole, is a significant area of research. For instance, a study on the synthesis of 3-fluoro-4-iodoanisole involved multiple steps including diazotization and the Schiemann reaction, demonstrating the complex procedures involved in creating such compounds (Huang Sou-yi, 2007).

Catalytic Applications

Iodoarene catalysts, including compounds related to 4-fluoro-2-iodoanisole, are used in the catalytic fluorination of 1,3-dicarbonyl compounds. This process, involving m-CPBA as a terminal oxidant, highlights the use of such compounds in facilitating efficient chemical reactions (Kitamura et al., 2013).

Development of Biochemical Photoprobes

The derivatives of 4-fluoro-2-iodoanisole are explored for their potential as biochemical photoprobes. A study on the nucleophilic photosubstitution of 2-fluoro-4-nitroanisole with amines indicates the possible usefulness of these compounds in biochemical applications (Pleixats et al., 1989).

Medicinal Chemistry

In medicinal chemistry, 4-fluoro-2-iodoanisole derivatives are used to develop new compounds. For example, a study on the synthesis of (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential MIBG analogue for positron emission tomography, illustrates the significance of these compounds in medical diagnostics (Vaidyanathan et al., 1994).

Nanotechnology and Catalysis

The use of 4-fluoro-2-iodoanisole derivatives in nanotechnology and catalysis is demonstrated in studies like the one involving palladium and bimetallic palladium–nickel nanoparticles for carbon–carbonbond-forming reactions. Such compounds are integral to advancements in green chemistry and sustainable practices (Ohtaka et al., 2015).

Antitumor Synthesis

Research into antitumor agents has utilized 4-fluoro-2-iodoanisole derivatives. A study on the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones shows how these compounds can be used to create potentially effective cancer treatments (McCarroll et al., 2007).

Metabonomic Assessment and Biomarker Identification

In a study on the metabonomic assessment of toxicity to the earthworm Eisenia veneta, fluoroanisoles including 4-fluoro-2-iodoanisole derivatives were investigated for potential biomarkers of xenobiotic toxicity. This research underscores the ecological and toxicological significance of these compounds (Bundy et al., 2002).

Fluoro-Chromogenic Sensing of Anions

4-Fluoro-2-iodoanisole derivatives are also relevant in the development of chemodosimeters for fluoro-chromogenic anion sensing. These applications demonstrate the adaptability of such compounds in analytical chemistry and sensing technologies (Martínez‐Máñez & Sancenón, 2006).

Mechanistic Studies in Organic Chemistry

Research on the mechanism of iodine migration during the nitrodeiodination of 4-iodoanisole, related to 4-fluoro-2-iodoanisole, provides insights into reaction mechanisms and the behavior of such compounds under specific conditions. This knowledge is crucial for developing more efficient synthetic methods in organic chemistry (Butler & Sanderson, 1972).

properties

IUPAC Name

4-fluoro-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKSHFBAYIBZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278851
Record name 4-Fluoro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodoanisole

CAS RN

3824-22-4
Record name 4-Fluoro-2-iodo-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3824-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 10332
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10332
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluoro-2-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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